molecular formula C10H18ClNO4 B8052278 Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}butanoate

Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No. B8052278
M. Wt: 251.71 g/mol
InChI Key: PXCQJSMDVVLVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloromethyl 4-{[(tert-butoxy)carbonyl]amino}butanoate is a useful research compound. Its molecular formula is C10H18ClNO4 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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properties

IUPAC Name

chloromethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-6-4-5-8(13)15-7-11/h4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCQJSMDVVLVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate

Synthesis routes and methods I

Procedure details

To a mixture of chloromethyl chlorosulfate (1.1 equivalent) and 4-tert-Butoxycarbonylamino-butyric acid (1 equivalent) was added NaHCO3 (3.6 equivalents) and Bu4NHSO4 (catalytic amount) in water/CH2Cl2 (1:1). The mixture was stirred at room temperature overnight. The organic phase was thereafter separated and the aqueous phase was extracted with CH2Cl2 (three times). The combined organic layer was washed with NaHCO3 (×3), brine (×3), dried with MgSO4, filtered and evaporated.
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Synthesis routes and methods II

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